2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine
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Overview
Description
2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine is a chemical compound with a pyrimidine ring substituted with a 3-chlorophenyl group and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with guanidine to yield the pyrimidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Common techniques include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chlorophenyl)pyrimidine
- 5-(2-Methoxyethoxy)pyrimidine
- 2-(3-Bromophenyl)-5-(2-methoxyethoxy)pyrimidine
Uniqueness
2-(3-Chlorophenyl)-5-(2-methoxyethoxy)pyrimidine is unique due to the combination of the 3-chlorophenyl and 2-methoxyethoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13ClN2O2 |
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Molecular Weight |
264.71 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(2-methoxyethoxy)pyrimidine |
InChI |
InChI=1S/C13H13ClN2O2/c1-17-5-6-18-12-8-15-13(16-9-12)10-3-2-4-11(14)7-10/h2-4,7-9H,5-6H2,1H3 |
InChI Key |
KCIMBDYEPLONMN-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=CN=C(N=C1)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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